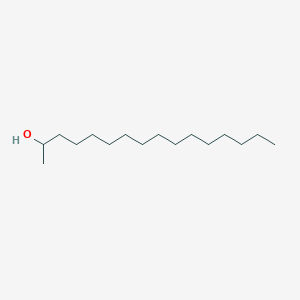

2-Hexadecanol

Beschreibung

Eigenschaften

IUPAC Name |

hexadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDRFBGMOWJEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871235 | |

| Record name | 2-hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14852-31-4 | |

| Record name | 2-Hexadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14852-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014852314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Historical Synthesis and Mechanistic Insights

The earliest documented synthesis of 2-hexadecanol involved the hydrolysis of cetyl wax , a natural ester derived from whale oil or plant sources. Cetyl wax, primarily composed of cetyl palmitate (C₁₅H₃₁COO-C₁₆H₃₃), undergoes alkaline or acidic hydrolysis to yield cetyl alcohol (1-hexadecanol) and palmitic acid. However, under controlled conditions, this reaction can isomerize to produce this compound as a secondary product. The mechanism proceeds via nucleophilic attack by water or hydroxide ions on the ester carbonyl group, followed by proton transfer and elimination of the fatty acid.

Reaction Conditions :

Limitations and By-Product Management

The hydrolysis route is hampered by low selectivity for this compound due to competing formation of 1-hexadecanol. Post-reaction purification techniques, such as fractional crystallization or column chromatography, are required to isolate the desired isomer. Industrial adoption of this method declined due to scalability challenges and the emergence of more efficient reduction-based syntheses.

Sodium Borohydride Reduction of Ketones

Reduction of 2-Hexadecanone

A widely employed method involves the reduction of 2-hexadecanone using sodium borohydride (NaBH₄), a mild and selective reducing agent. This approach offers higher regioselectivity compared to hydrolysis.

Reaction Scheme :

Key Parameters :

Industrial Adaptation: Reduction of Hexadecyl Chloride

In industrial settings, this compound is produced via reduction of hexadecyl chloride (C₁₆H₃₃Cl) using NaBH₄. This method circumvents the need for ketone intermediates, directly yielding the alcohol through a two-electron transfer mechanism.

Mechanistic Pathway :

-

Nucleophilic Attack : BH₄⁻ displaces chloride from hexadecyl chloride.

-

Protonation : The intermediate borane complex is quenched with water.

Optimized Conditions :

-

Molar Ratio (NaBH₄ : Hexadecyl Chloride): 1.2 : 1

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 60–70°C

Industrial-Scale Production Methods

Catalytic Hydrogenation of Fatty Acids

Industrial production often employs catalytic hydrogenation of hexadecanoic acid (palmitic acid) derivatives. A nickel or copper chromite catalyst facilitates the reduction of methyl palmitate to this compound under high-pressure H₂.

Reaction Setup :

Operational Data :

| Parameter | Value |

|---|---|

| Pressure | 50–100 bar |

| Temperature | 150–200°C |

| Catalyst Loading | 5–10% (w/w) |

| Conversion Efficiency | >95% |

Grease Reduction Processes

Low-cost industrial methods involve reduction of animal or vegetable greases (triacylglycerols) using NaBH₄. The grease is first saponified to release fatty acids, which are subsequently reduced to alcohols. This method is cost-effective but requires rigorous purification to isolate this compound from mixed alcohol products.

Emerging Methodologies and Innovations

Enzymatic Synthesis

Recent advances explore lipase-catalyzed esterification for stereoselective synthesis. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of vinyl hexadecanoate with secondary alcohols, yielding this compound with >90% enantiomeric excess.

Advantages :

-

Mild conditions (30–40°C, aqueous buffer)

-

Reduced by-product formation

Solid-State Synthesis

Mechanochemical methods using ball mills have been reported for solvent-free synthesis. Grinding hexadecanal with NaBH₄ and a catalytic amount of SiO₂ produces this compound in 70% yield within 2 hours.

Physicochemical Properties and Quality Control

Analyse Chemischer Reaktionen

2-Hexadecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions:

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: Hexadecanone, hexadecanoic acid

Reduction: Hexadecane

Substitution: Hexadecyl chloride

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Surfactants and Emulsifiers

2-Hexadecanol is widely utilized as a surfactant and emulsifier in formulations due to its ability to stabilize mixtures of oil and water. The hydrophobic hydrocarbon tail interacts with oils while the hydrophilic hydroxyl group facilitates interaction with water, making it effective in products like creams, lotions, and various cosmetic formulations.

2. Lubricants and Plasticizers

The compound's lubricating properties are leveraged in the production of lubricants and plasticizers. Its chemical stability under various conditions enhances the performance of these materials in applications ranging from automotive lubricants to plastic manufacturing .

3. Coatings and Sealants

In the coatings industry, this compound serves as an additive that improves the flow and leveling properties of paints and sealants. Its inclusion can enhance the durability and appearance of coatings applied to surfaces.

Biological Applications

1. Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity, making it a candidate for incorporation into antimicrobial formulations. Its mechanism involves disrupting bacterial membranes, which can be beneficial in developing new antimicrobial agents .

2. Microbial Metabolism

In environmental microbiology, this compound is studied for its role in microbial degradation processes. Certain microbial communities can metabolize this compound anaerobically, contributing to bioremediation efforts in contaminated environments .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antibacterial effects of this compound against various pathogens. Results demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a natural preservative in food and cosmetic products.

Case Study 2: Biodegradation Pathways

Research focused on the anaerobic degradation pathways of hydrocarbons highlighted the role of this compound as an intermediate compound. This study provided insights into microbial community dynamics in marine environments impacted by hydrocarbon pollution .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Surfactants | Cosmetic formulations | Stabilizes oil-water mixtures |

| Lubricants | Automotive lubricants | Enhances performance under stress |

| Plasticizers | Polymer manufacturing | Improves flexibility and durability |

| Coatings | Paints and sealants | Enhances flow and leveling properties |

| Antibacterial Agent | Food preservation, cosmetics | Natural antimicrobial properties |

| Biodegradation | Environmental remediation | Role in microbial metabolism |

Wirkmechanismus

2-Hexadecanol can be compared with other long-chain fatty alcohols such as 1-hexadecanol (cetyl alcohol) and 2-octadecanol:

1-Hexadecanol (Cetyl Alcohol): Unlike this compound, 1-hexadecanol has the hydroxyl group attached to the first carbon atom.

2-Octadecanol: This compound has a similar structure to this compound but with an additional two carbon atoms in the chain.

Uniqueness of this compound: this compound’s unique positioning of the hydroxyl group on the second carbon atom gives it distinct properties compared to its isomers. This structural difference influences its solubility, melting point, and reactivity, making it suitable for specific applications where other fatty alcohols may not be as effective .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table compares 2-hexadecanol with structurally related alcohols:

Key Observations :

- Positional Isomerism: The position of the hydroxyl group determines metabolic pathways. This compound and 3-hexadecanol are secondary alcohols formed via subterminal oxidation, while 1-hexadecanol is a primary alcohol from terminal oxidation .

- Biodegradation Efficiency: this compound is rapidly converted to 2-hexadecanone by Arthrobacter spp., even in the absence of glucose, whereas 3-hexadecanol shows slower conversion rates .

- Substrate Utilization: Unlike 1-hexadecanol, this compound cannot serve as a sole carbon source for microbial growth, indicating its role as a transient intermediate .

Metabolic Pathway Divergence

- Terminal Oxidation (1-Hexadecanol Pathway): Dominant in bacteria like Pseudomonas putida, leading to fatty acid production via alcohol dehydrogenases and aldehyde dehydrogenases .

- Subterminal Oxidation (this compound Pathway): Observed in Arthrobacter spp., where this compound is oxidized to 2-hexadecanone and further esterified to tetradecyl acetate .

Environmental and Industrial Relevance

- Antimicrobial Activity: this compound is identified in Pantoea agglomerans extracts, contributing to antimicrobial effects against pathogens like Staphylococcus aureus . In contrast, 1-hexadecanol is less associated with bioactivity.

- Heavy Metal Removal: Bioflocculants derived from this compound-containing bacterial exopolysaccharides show high efficiency in removing Ni²⁺, Zn²⁺, and Cd²⁺ (up to 80% removal rates) .

Contradictions in Glucose Effects

- Promotion of Ketogenesis: In Arthrobacter spp., glucose enhances this compound and ketone production when n-hexadecane is the substrate .

- Inhibition of Exogenous Alcohol Conversion: When this compound is added externally, glucose suppresses its oxidation to 2-hexadecanone, suggesting substrate-specific regulatory mechanisms .

Biologische Aktivität

2-Hexadecanol, also known as hexadecan-2-ol, is a long-chain fatty alcohol with the molecular formula . It is primarily found in various natural sources, including plant oils and animal fats. This compound has garnered attention for its diverse biological activities, including antimicrobial, pheromonal, and potential therapeutic effects. This article explores the biological activity of this compound through a review of recent studies and findings.

This compound is characterized by its long hydrocarbon chain and a hydroxyl group (-OH) at the second carbon. This structure influences its solubility, volatility, and interaction with biological systems. The compound is typically solid at room temperature and has a high melting point due to its long carbon chain.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

- Study Findings : A study reported that this compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be in the range of 100-200 µg/mL depending on the bacterial strain tested .

- Mechanism of Action : The antimicrobial effect is believed to be due to the disruption of microbial cell membranes, leading to cell lysis. This property makes this compound a candidate for use in developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 150 |

| Pseudomonas aeruginosa | 200 |

| Escherichia coli | 180 |

2. Pheromonal Activity

This compound has been identified as a pheromone in various species:

- Research Insights : In mice, it acts as a pheromone secreted by preputial glands, influencing sexual behavior. The activation of vomeronasal sensory neurons (VSNs) by this compound was shown to evoke sexually dimorphic neural circuits, which modulate behavioral responses .

- Behavioral Studies : Experimental setups revealed that male and female mice responded differently to varying concentrations of this compound, indicating its role in chemical communication and mating behaviors.

| Treatment Group | Behavioral Response |

|---|---|

| Male Mice + 16OH | Increased VSN activation |

| Female Mice + 16OH | Heightened exploratory behavior |

3. Therapeutic Potential

Recent studies have explored the therapeutic applications of this compound:

- Anticancer Properties : Preliminary research indicates that this compound may exhibit anticancer effects against certain cell lines. For instance, it has shown cytotoxicity against human lung adenocarcinoma cells (A549) with an IC50 value of approximately 500 µg/mL .

- Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Bioremediation : In Arctic soils contaminated with hydrocarbons, the application of this compound has been studied for its potential to enhance microbial degradation processes . The presence of this compound facilitated the breakdown of pollutants by stimulating microbial activity.

- Cosmetic Applications : Due to its emollient properties, this compound is used in cosmetic formulations for skin moisturization and as a thickening agent. Its safety profile has been supported by various toxicity studies.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Hexadecanol critical for experimental handling?

- Answer: this compound (CAS 14852-31-4) is a long-chain secondary alcohol with molecular formula C₁₆H₃₄O (MW 242.44 g/mol). Key properties include a melting point of 43–46°C, density of 0.8338 g/cm³, and solubility in organic solvents like methanol and chloroform. These properties necessitate storage at controlled temperatures (<4°C) to prevent phase separation in aqueous systems. Analytical characterization via NMR (¹H/¹³C) and GC-MS is recommended for structural confirmation .

Q. How can this compound be synthesized and purified for laboratory use?

- Answer: Catalytic oxidation of hexadecane or esterification of hexadecanoic acid derivatives are common synthetic routes. For purification, fractional distillation (for liquid phases) or recrystallization in non-polar solvents (e.g., hexane) is employed. Contaminants like 1-Hexadecanol or fatty acid esters must be monitored via GC-MS retention time (19.40–19.58 min for this compound) .

Q. What analytical techniques are recommended for identifying this compound in complex mixtures?

- Answer: Gas chromatography coupled with mass spectrometry (GC-MS) is optimal, with retention time calibration against standards. For structural validation, ¹³C NMR peaks at δ 70–72 ppm (secondary alcohol carbon) and δ 22–25 ppm (adjacent methyl groups) are diagnostic. Differential scanning calorimetry (DSC) can confirm melting behavior .

Advanced Research Questions

Q. How should experimental designs be structured to investigate microbial degradation of this compound?

- Answer: Use Dietzia spp. or D. oleovorans cultures, which metabolize this compound but not its primary alcohol isomer. Growth media should include this compound as the sole carbon source (0.1–1% w/v). Monitor biomass via optical density (OD₆₀₀) and validate degradation products (e.g., ketones or fatty acids) via LC-MS. Control for abiotic degradation by autoclaving substrates .

Q. How can researchers resolve contradictions in environmental detection data for this compound?

- Answer: Discrepancies in quantification (e.g., 57 µg/L in naval firefighting foam vs. trace levels in plant extracts) arise from matrix interference or co-eluting compounds. Use isotope dilution (e.g., deuterated this compound) for GC-MS calibration. Validate extraction protocols (e.g., solid-phase microextraction) to improve recovery rates in complex matrices like fuels or biological samples .

Q. What challenges exist in optimizing catalytic systems for this compound synthesis?

- Answer: Catalytic efficiency is limited by steric hindrance at the secondary alcohol position. Polyoxometalate (POM) catalysts with molecular oxygen show promise but require precise control of reaction conditions (e.g., 80–120°C, 5–10 bar O₂). Monitor side products like n-hexadecanoic acid via FTIR (C=O stretch at 1700 cm⁻¹) and optimize selectivity using kinetic studies .

Q. How does this compound’s structural isomerism affect its interaction with lipid bilayers?

- Answer: Secondary alcohols like this compound exhibit lower membrane permeability compared to primary alcohols (e.g., 1-Hexadecanol) due to altered hydrogen bonding. Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms and fluorescence anisotropy to assess membrane fluidity changes. Compare with molecular dynamics simulations .

Methodological Considerations

- Data Validation: Cross-reference GC-MS results with NMR and high-resolution mass spectrometry (HRMS) to mitigate false positives.

- Safety Protocols: Handle this compound under fume hoods due to dust/irritant risks. Follow EPA guidelines for disposal (non-halogenated waste) .

- Statistical Analysis: Apply ANOVA for microbial growth studies and principal component analysis (PCA) for spectroscopic datasets to identify significant variables.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.